Core Chemical and Physical Properties
Core Chemical and Physical Properties
An In-depth Technical Guide to the Core Chemical Properties of Betamethasone-d5
For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties of isotopically labeled compounds like Betamethasone-d5 is critical for its application in various stages of pharmaceutical research. This guide provides a comprehensive overview of the core chemical characteristics of Betamethasone-d5, detailed experimental protocols for its analysis, and visualizations of its biological interactions and analytical workflows.
Betamethasone-d5, a deuterated analog of Betamethasone, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the endogenous compound in mass spectrometry-based analyses.[1] Its physical and chemical properties are largely similar to that of Betamethasone, with minor differences arising from the isotopic labeling.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₄D₅FO₅ | [2][3] |
| Molecular Weight | 397.49 g/mol | [2][3] |
| CAS Number | Not explicitly available, Unlabelled CAS: 378-44-9 | [2][3] |
| Melting Point | 251-253°C | [4] |
| Boiling Point | Data not available (likely decomposes) | |
| Solubility | Slightly soluble in Acetone and Methanol. | [4] |
| Appearance | Off-White to Light Yellow Solid | [4] |
| Storage Temperature | -20°C, Hygroscopic, Under Inert Atmosphere | [4] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Betamethasone, and by extension Betamethasone-d5, exerts its potent anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR).[5][6][7] The mechanism involves both genomic and non-genomic pathways.
Genomic Pathway
The lipophilic nature of Betamethasone allows it to diffuse across the cell membrane and bind to the cytosolic glucocorticoid receptor.[7] This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the activated Betamethasone-GR complex into the nucleus.[7] Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), modulating the transcription of target genes.[7] This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes), and the downregulation of pro-inflammatory cytokines like interleukins and tumor necrosis factor-alpha (TNF-α).[7]
Non-Genomic Pathway
Betamethasone can also elicit more rapid, non-genomic effects. These are mediated through membrane-bound receptors and second messengers, leading to the modulation of T-cell, platelet, and monocyte activity.[6]
Experimental Protocols
Accurate quantification and characterization of Betamethasone-d5 are crucial for its use in research. The following are detailed protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of Betamethasone and its related substances.
-
Instrumentation: A gradient reversed-phase HPLC system with UV detection.[5]
-
Column: Altima C18 (250 x 4.6 mm, 5 µm).[5]
-
Mobile Phase:
-
Gradient Program: A linear gradient can be optimized based on the specific separation requirements.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 50°C.[5]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase components, to an appropriate concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of Betamethasone-d5 in biological matrices.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: Zorbax Eclipse XDB RP-18e (50 mm x 4.6 mm, 1.8 µm).[7]
-
Mobile Phase: Isocratic elution with 60% acetonitrile and 40% water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Autosampler Temperature: 10°C.[7]
-
Injection Volume: 10.0 µL.[7]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Betamethasone-d5 and an internal standard (if different) should be determined and optimized.
-
-
Sample Preparation (from plasma):
-
Spike plasma samples with an internal standard.
-
Perform liquid-liquid extraction (e.g., with a suitable organic solvent).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of Betamethasone-d5.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for Betamethasone.
-
Sample Preparation: Dissolve an appropriate amount of Betamethasone-d5 in the deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals. The deuterium substitution will result in the absence of signals at the labeled positions.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (e.g., COSY, HSQC, HMBC): To aid in the complete assignment of proton and carbon signals and confirm the positions of deuteration.
-
¹⁹F NMR: To observe the fluorine signal, which is a characteristic feature of Betamethasone.
-
Experimental Workflow for Bioanalytical Studies
The use of Betamethasone-d5 as an internal standard is a cornerstone of quantitative bioanalysis. The following diagram illustrates a typical workflow for the analysis of a study sample containing the non-deuterated drug.
References
- 1. apexbt.com [apexbt.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Betamethasone-d5 CAS#: [m.chemicalbook.com]
- 5. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. akjournals.com [akjournals.com]
